REACTION_SMILES
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[CH3:16][I:17].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH:12]=[O:13])[cH:7][nH:8][c:9]2[cH:10][cH:11]1.[H-:14].[Na+:15].[OH2:18]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH:12]=[O:13])[cH:7][n:8]([CH3:16])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2[nH]cc(C=O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)c(C=O)cn2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |